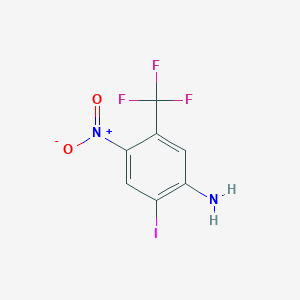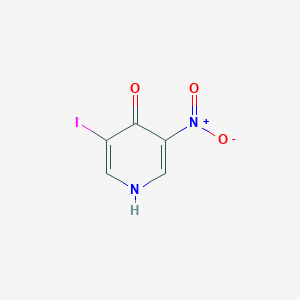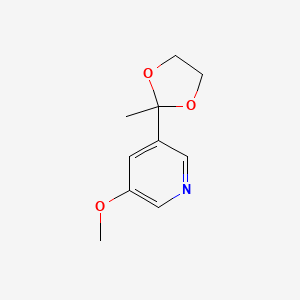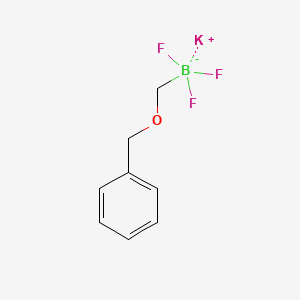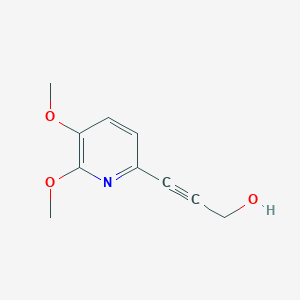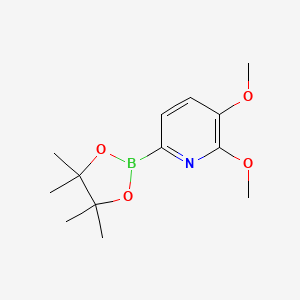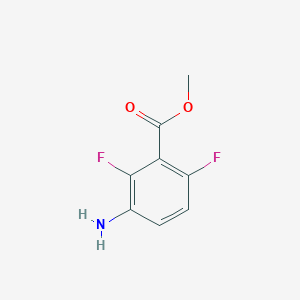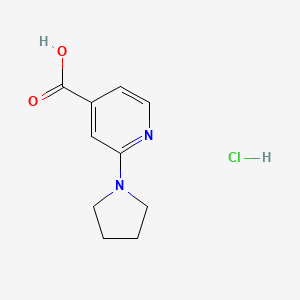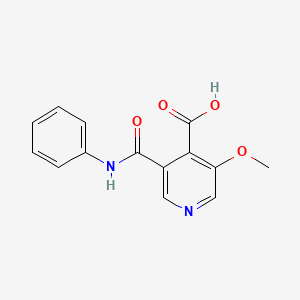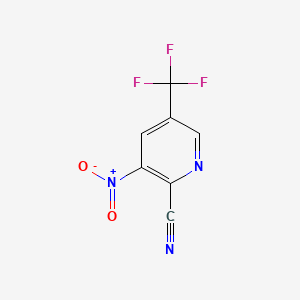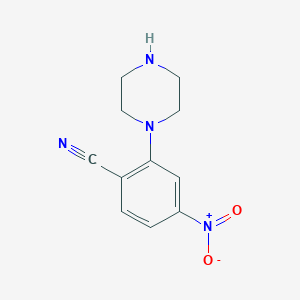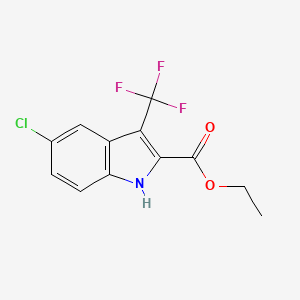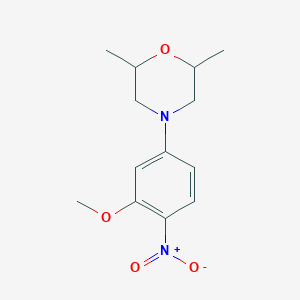
4-(Difluoromethyl)quinoline
描述
4-(Difluoromethyl)quinoline is a fluorinated quinoline derivative characterized by the presence of a difluoromethyl group at the fourth position of the quinoline ring
作用机制
Target of Action
Quinolines, in general, have been known to interact with various biological targets, including bacterial gyrase and topoisomerase iv enzymes .
Mode of Action
Quinoline-family drugs are believed to damage the parasite by capping the growing hemozoin crystals, thereby retarding deposition of heme onto the crystal surface, and complexing with free heme in the lumen of the digestive vacuole .
Biochemical Pathways
Quinolines and their derivatives have been known to interfere with various biochemical pathways, including those involved in the synthesis of dna, rna, proteins, and cell wall components .
Pharmacokinetics
Fluoroquinolones, a class of drugs that includes quinolines, are known for their favorable pharmacokinetic profiles, resulting in higher serum concentrations and lower minimum inhibitory concentrations .
Result of Action
Quinolines and their derivatives are known to inhibit bacterial growth and replication by interfering with the function of key enzymes involved in dna replication .
Action Environment
It is known that the efficacy of quinolines can be influenced by factors such as ph, temperature, and the presence of other substances .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)quinoline can be achieved through several methods. One notable approach involves the intramolecular cyclization of o-methyleneamino-substituted α-trifluoromethylstyrenes. This reaction is promoted by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a catalytic amount of potassium cyanide (KCN), leading to the formation of this compound . The reaction proceeds via the generation of carbon nucleophiles from the imine moieties, followed by an intramolecular S_N2’ reaction with the loss of a fluoride ion, and subsequent aromatization by alkene isomerization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts, are often employed to enhance the efficiency and sustainability of the synthetic processes .
化学反应分析
Types of Reactions
4-(Difluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can be subjected to oxidation and reduction reactions, altering its electronic properties.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form complex polycyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include DBU, potassium cyanide, and various oxidizing and reducing agents. Reaction conditions often involve moderate to high temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized quinoline derivatives, while cyclization reactions can produce polycyclic compounds with potential biological activity .
科学研究应用
4-(Difluoromethyl)quinoline has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimalarial agent and other therapeutic applications.
Materials Science: Fluorinated quinolines, including this compound, are used in the development of advanced materials with unique electronic and optical properties.
Agrochemicals: The compound is explored for its potential use as an agrochemical, particularly in the development of pesticides and herbicides.
相似化合物的比较
4-(Difluoromethyl)quinoline can be compared with other fluorinated quinoline derivatives, such as:
Fluoroquinolones: These compounds, including ciprofloxacin and levofloxacin, are widely used as antibacterial agents.
Trifluoromethylquinolines: These derivatives have similar chemical properties but differ in their biological activity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other fluorinated quinolines .
属性
IUPAC Name |
4-(difluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N/c11-10(12)8-5-6-13-9-4-2-1-3-7(8)9/h1-6,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMKLTOLYFIMES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper and how does it relate to the synthesis of 4-(difluoromethyl)quinoline?
A1: The research paper [] describes a novel synthetic method for producing 4-(difluoromethyl)quinolines. The key finding is the successful utilization of an intramolecular SN2' reaction of α-trifluoromethylstyrenes containing imine groups. This reaction, catalyzed by DBU and a catalytic amount of KCN, provides an efficient route to the desired this compound structures. This method offers a new approach to synthesizing these compounds, which could be valuable for drug discovery and material science applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


